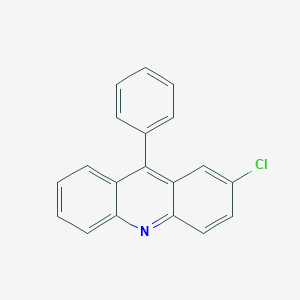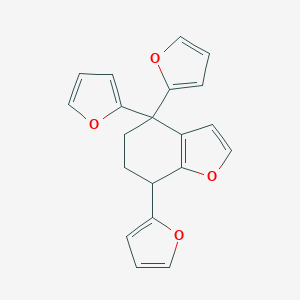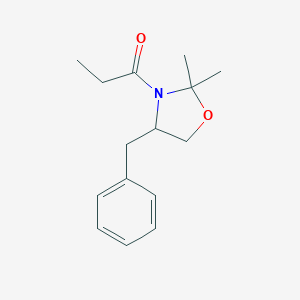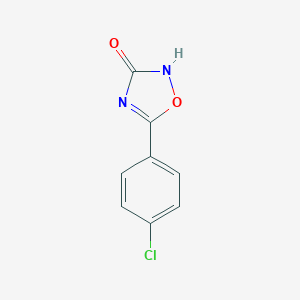![molecular formula C24H18ClN3O B282175 3-(4-chlorophenyl)-4-(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282175.png)
3-(4-chlorophenyl)-4-(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-4-(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a chemical compound with potential applications in scientific research. It is a pyrrolopyrazole derivative that has been shown to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of 3-(4-chlorophenyl)-4-(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is not fully understood. However, it has been proposed that the compound exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
3-(4-chlorophenyl)-4-(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have antifungal activity against various fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-chlorophenyl)-4-(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one in lab experiments include its potential as a multifunctional compound with various biological activities. It has also been shown to be relatively stable under various conditions. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 3-(4-chlorophenyl)-4-(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one. One potential direction is to investigate its potential as a photosensitizer for photodynamic therapy. Another direction is to further explore its anticancer and anti-inflammatory activities and its mechanism of action. Additionally, studies could be conducted to determine its potential as an antifungal agent and its toxicity profile in vivo.
Synthesemethoden
The synthesis of 3-(4-chlorophenyl)-4-(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been reported in the literature. One of the methods involves the reaction of 4-chlorobenzaldehyde, 4-methylacetophenone, and phenylhydrazine with ethyl acetoacetate in the presence of a catalytic amount of piperidine. The reaction proceeds under reflux in ethanol and results in the formation of the desired product in good yield.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-4-(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has potential applications in various scientific research fields. It has been shown to exhibit anticancer, anti-inflammatory, and antifungal activities. It has also been reported to have potential as a photosensitizer for photodynamic therapy.
Eigenschaften
Molekularformel |
C24H18ClN3O |
|---|---|
Molekulargewicht |
399.9 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-4-(4-methylphenyl)-5-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C24H18ClN3O/c1-15-7-9-17(10-8-15)23-20-21(16-11-13-18(25)14-12-16)26-27-22(20)24(29)28(23)19-5-3-2-4-6-19/h2-14,23H,1H3,(H,26,27) |
InChI-Schlüssel |
JOROQOOBUBBEQT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC=C4)NN=C3C5=CC=C(C=C5)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC=C4)NN=C3C5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(2-Phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)succinonitrile](/img/structure/B282094.png)

![1,2-diphenyl-1,10b-dihydropyrrolo[2,1-a]isoquinoline-3,3(2H)-dicarbonitrile](/img/structure/B282097.png)

![1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione](/img/structure/B282100.png)
![Methyl 1,3-diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole-2-carboxylate](/img/structure/B282102.png)
![14-Phenyl-8-oxa-15-azatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6-triene-14-carbonitrile](/img/structure/B282104.png)
![7-Ethyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282108.png)
![8,9-Diphenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282111.png)
![diethyl 1(2H)-oxospiro[acenaphthylene-2,3'-(3'H)-pyrazole]-4',5'-dicarboxylate](/img/structure/B282112.png)
![2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one](/img/structure/B282113.png)
![3-methyl-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazol-4-one](/img/structure/B282114.png)